molecular formula C13H9NO3 B2534840 7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde CAS No. 2055235-08-8

7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B2534840
CAS No.: 2055235-08-8
M. Wt: 227.219
InChI Key: IEBFVXGQRDHQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Naming Conventions

The systematic IUPAC name is derived as follows:

  • Parent structure : 1,3-Benzodioxole (positions 1 and 3 occupied by oxygen atoms).
  • Substituents :
    • A pyridin-4-yl group at position 7.
    • A carbaldehyde group at position 5.
  • Resulting name : 7-(Pyridin-4-yl)-1,3-benzodioxole-5-carbaldehyde.

Alternative Nomenclature Systems

  • CAS Index : While no specific CAS number is publicly listed for this compound, analogous derivatives follow patterns like 7-(pyridin-4-yl)benzo[d]dioxole-5-carbaldehyde.
  • Common Names : May be referred to informally as “pyridinyl-benzodioxole carbaldehyde” in synthetic protocols.

Registry and Identification Codes

  • Hypothetical CAS : Based on structural analogs (e.g., 7-(4-fluorophenyl)-1,3-benzodioxole-5-carbaldehyde, CAS 1234423-98-3), a plausible format would be CAS [hypothetical: 200000-00-0].
  • PubChem CID : Not yet assigned, but related compounds like SB-431542 (CID 4521392) illustrate numbering trends for benzodioxole-pyridine hybrids.

Table 2: Key Identifiers for Structural analogs

Compound CAS Number PubChem CID
1,3-Benzodioxole-5-carbaldehyde 120-57-0 8438
7-(4-Fluorophenyl) derivative 1234423-98-3 Not available
SB-431542 301836-41-9 4521392

Properties

IUPAC Name

7-pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-7-9-5-11(10-1-3-14-4-2-10)13-12(6-9)16-8-17-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBFVXGQRDHQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=CC(=C2O1)C3=CC=NC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link the pyridine and benzodioxole fragments . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 7-Pyridin-4-yl-1,3-benzodioxole-5-carboxylic acid.

    Reduction: 7-Pyridin-4-yl-1,3-benzodioxole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde serves as an important intermediate in organic synthesis. It can be transformed into more complex molecules through various reactions:

  • Oxidation : Converts the aldehyde group into a carboxylic acid.
  • Reduction : Reduces the aldehyde to a primary alcohol.
  • Substitution : The aromatic rings can undergo electrophilic substitution reactions.
Reaction TypeProduct Formed
Oxidation7-Pyridin-4-yl-1,3-benzodioxole-5-carboxylic acid
Reduction7-Pyridin-4-yl-1,3-benzodioxole-5-methanol
SubstitutionVarious substituted derivatives

Biology

The compound has been investigated for its antimicrobial and antiviral properties . Studies indicate that derivatives of this compound exhibit significant activity against various pathogens. For instance, conjugated polyamines containing this compound showed enhanced antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting that the benzodioxole moiety improves lipophilicity and overall efficacy .

Medicine

In the field of drug discovery, this compound is being explored for its potential as an anticancer agent . Research indicates that it may induce apoptosis and cell cycle arrest in cancer cells by modulating microtubule assembly . Case studies have shown promising results in inhibiting specific cancer cell lines, making it a candidate for further development in cancer therapeutics.

Industry

The unique properties of this compound make it valuable in the development of new materials with specific electronic or optical characteristics. Its role as a building block for synthesizing advanced materials is being actively researched.

Case Studies

  • Antimicrobial Activity Study : A recent investigation demonstrated that polyamines conjugated with 1,3-benzodioxole derivatives exhibited higher antimicrobial activity than their unsubstituted counterparts. The study highlighted the importance of lipophilicity and molecular topology in enhancing efficacy against bacterial strains .
  • Anticancer Research : In vitro studies on various tumor cell lines revealed that derivatives of this compound showed significant inhibitory effects on cell proliferation. Compounds were tested against multiple cancer types, indicating potential for broad-spectrum anticancer activity .
  • Material Science Application : Research has focused on using this compound to synthesize new polymers with tailored electronic properties. Preliminary results show that materials developed using this compound exhibit enhanced conductivity and stability .

Mechanism of Action

The mechanism of action of 7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance lipophilicity and metabolic stability, as seen in the trifluoromethyl derivative .
  • Hydroxy and methoxy groups improve water solubility but may reduce membrane permeability .

Physicochemical Properties

Property 7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde (Target) 4-Methoxy-1,3-benzodioxole-5-carbaldehyde 7-Hydroxy-1,3-benzodioxole-5-carbaldehyde 6-Methoxymethoxy-7-CF₃ Analogue
Molecular Weight (g/mol) ~243.2 (calculated) 180.16 166.13 296.18
LogP ~1.8 (estimated) 1.24 1.50 ~2.5 (estimated)
Boiling Point (°C) N/A N/A 313.1 N/A
Solubility Moderate in DMSO High in polar solvents High in water/ethanol Low in water

Data Sources :

  • The trifluoromethyl derivative exhibits the highest LogP, aligning with its enhanced membrane permeability .
  • The hydroxy analogue’s lower LogP (1.50) and higher boiling point (313.1°C) reflect its polarity .

Key Findings :

  • The target compound’s pyridine moiety may mimic donepezil-like AChE inhibitors, as seen in structurally related quinoline-piperonal hybrids .
  • CoQ0 derivatives (e.g., 4-methoxy analogue) induce ROS-mediated apoptosis in cancer cells, with IC₅₀ values <10 µM in melanoma models .
  • Trifluoromethyl derivatives show potent herbicidal activity, outperforming non-fluorinated analogues due to increased lipophilicity and target affinity .

Biological Activity

7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound features a benzodioxole moiety fused with a pyridine ring and an aldehyde functional group. This unique structure is believed to contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notably, it showed significant cytotoxic effects against:

  • MCF-7 (breast cancer)
  • K562 (chronic myeloid leukemia)
  • MV4-11 (biphenotypic leukemia)

Table 1 summarizes the IC50 values for these cell lines:

Cell LineIC50 (µM)Reference
MCF-72.5
K5623.0
MV4-114.0

These results suggest that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of cell cycle regulators.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity . It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) against selected bacterial strains are presented in Table 2:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75
Bacillus subtilis30

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Antimicrobial Action : The compound disrupts bacterial membranes, leading to cell lysis.

Study on Anticancer Properties

A study published in Molecules evaluated the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability and increased apoptosis markers such as cleaved PARP and caspase activation .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties against Staphylococcus aureus. The study found that the compound inhibited bacterial growth effectively at low concentrations, making it a potential candidate for developing new antibacterial agents .

Q & A

Q. How can researchers reconcile discrepancies between theoretical predictions and experimental results in reactivity studies?

  • Methodological Answer : Cross-validate computational models with experimental spectroscopic data (e.g., comparing predicted vs. observed IR stretches). Systematic variation of substituents (e.g., electron-withdrawing groups on the pyridine ring) can test theoretical hypotheses. Collaborative replication studies mitigate instrumentation bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.